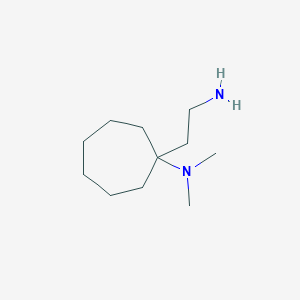![molecular formula C7H4F4O2S B13334725 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid: is a fluorinated thiophene derivative. Thiophene compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the functionalization of the thiophene ring and subsequent introduction of fluorine atoms. One common method is the direct fluorination of thiophene derivatives using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle reactive fluorine species. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares a similar fluorinated structure and is used in similar applications, such as organic synthesis and medicinal chemistry.
4-(Trifluoromethyl)phenylboronic acid: Another fluorinated compound with applications in cross-coupling reactions and materials science.
Uniqueness: 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to its specific thiophene ring structure combined with multiple fluorine atoms. This combination provides enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H4F4O2S |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
2-fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H4F4O2S/c8-5(6(12)13)3-1-14-2-4(3)7(9,10)11/h1-2,5H,(H,12,13) |
InChI-Schlüssel |
XKYCCPSPZVQCKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13334655.png)
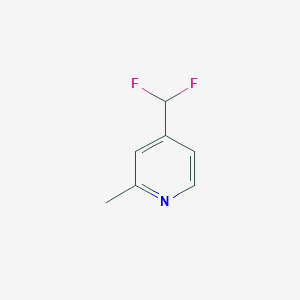

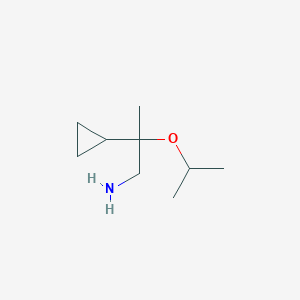
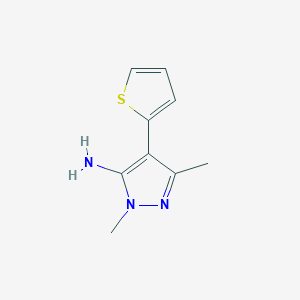
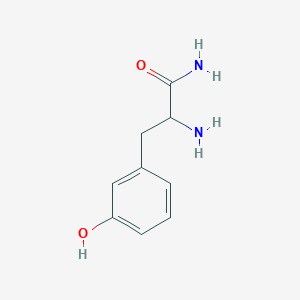

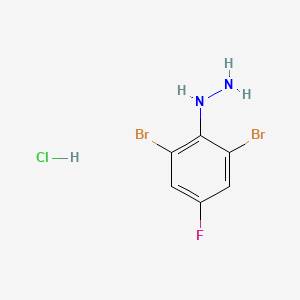


![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)


